(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
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Overview
Description
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: is an organic compound that features a pyrazole ring substituted with a phenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions to form the corresponding alcohol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to improve yield and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors for antidiabetic agents.
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-7,14H,8H2,1H3 |
InChI Key |
MWXQCENFZYAKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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